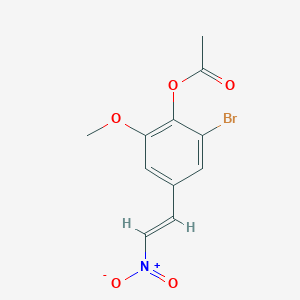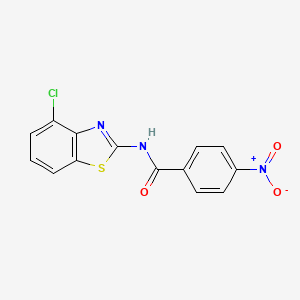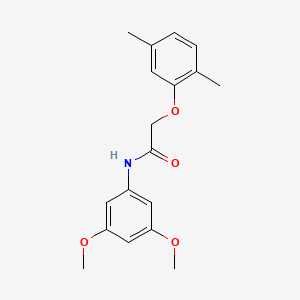
2-oxo-2-phenylethyl 3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-phenylethyl 3-phenylacrylate, also known as Cinnamyl acrylate, is an organic compound that is widely used in scientific research. It is a colorless liquid that has a sweet, floral scent. Cinnamyl acrylate is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-phenylethyl 3-phenylacrylate acrylate is not fully understood. However, it is believed to act as a ligand for certain proteins and enzymes. It may also interact with cell membranes and affect their properties.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl 3-phenylacrylate acrylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-oxo-2-phenylethyl 3-phenylacrylate acrylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-oxo-2-phenylethyl 3-phenylacrylate acrylate in scientific research. One area of interest is the development of new drugs based on the structure of 2-oxo-2-phenylethyl 3-phenylacrylate acrylate. Another area of interest is the study of its effects on different cell types, such as cancer cells and stem cells. It may also be useful in the development of new materials, such as polymers and coatings. Finally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
In conclusion, 2-oxo-2-phenylethyl 3-phenylacrylate acrylate is a versatile compound that has many applications in scientific research. Its synthesis method is relatively simple, and it has several advantages for lab experiments. Its biochemical and physiological effects are still being studied, and there are many future directions for its use in various fields of research.
Métodos De Síntesis
2-oxo-2-phenylethyl 3-phenylacrylate acrylate can be synthesized by the reaction of cinnamyl alcohol and acryloyl chloride in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of the reaction is usually high, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-oxo-2-phenylethyl 3-phenylacrylate acrylate is used in various fields of scientific research. In organic chemistry, it is used as a starting material for the synthesis of other compounds. It is also used as a building block for the preparation of polymers and copolymers. In biochemistry, it is used as a probe to study enzyme kinetics and protein-ligand interactions. In pharmacology, it is used to study the mechanism of action of drugs and to develop new drugs.
Propiedades
IUPAC Name |
phenacyl (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFJJJVOBXFUAG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-phenylethyl (2E)-3-phenylprop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)


![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)


![2,4-dichloro-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5808838.png)
![1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)

